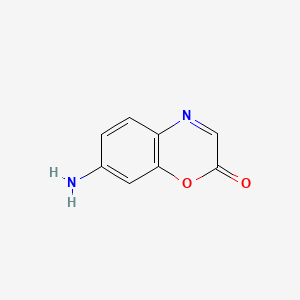

7-Amino-1,4-benzoxazin-2-one

Description

BenchChem offers high-quality 7-Amino-1,4-benzoxazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-1,4-benzoxazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

7-amino-1,4-benzoxazin-2-one |

InChI |

InChI=1S/C8H6N2O2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-4H,9H2 |

InChI Key |

ZNDNEUXLQQAGIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)C=N2 |

Origin of Product |

United States |

Foundational & Exploratory

7-Amino-1,4-benzoxazin-2-one chemical structure and properties

The following technical guide details the structural chemistry, synthesis, and pharmaceutical applications of 7-Amino-1,4-benzoxazin-2-one , a specialized heterocyclic scaffold.

Executive Summary

7-Amino-1,4-benzoxazin-2-one is a bicyclic heterocyclic compound characterized by a benzene ring fused to a 1,4-oxazine ring containing a lactone moiety (cyclic ester) at the C2 position. Distinct from its more common isomer (the lactam 3-one), the 2-one core exhibits unique electrophilic reactivity due to the lactone carbonyl, making it a valuable "warhead" for covalent enzyme inhibition (e.g., serine proteases, mycobacterial enzymes). This guide explores its chemical architecture, validated synthetic pathways, and emerging role in antitubercular and antitumor pharmacophores.

Chemical Architecture & Electronic Properties

Structural Nomenclature & Isomerism

It is critical to distinguish the target molecule from its isomer to prevent experimental error.

-

Target (2-one): 7-Amino-1,4-benzoxazin-2-one. A delta-lactone system. The carbonyl is at position 2 (adjacent to Oxygen).

-

Isomer (3-one): 7-Amino-1,4-benzoxazin-3-one. A delta-lactam system. The carbonyl is at position 3 (adjacent to Nitrogen).

Electronic Distribution

The 7-amino substituent acts as a strong electron-donating group (EDG) via resonance (+M effect), pushing electron density into the aromatic ring and, by extension, the heterocyclic core.

-

Nucleophilicity: The C7-amine makes the aromatic ring electron-rich, facilitating electrophilic aromatic substitution (EAS) at the C6 and C8 positions.

-

Electrophilicity: The C2-carbonyl (lactone) is susceptible to nucleophilic attack (e.g., by serine hydroxyls in enzyme active sites), leading to ring opening and irreversible acylation of the target protein.

| Property | Value / Characteristic |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Core Ring System | 1,4-Benzoxazine |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 3 (N4, O1, Carbonyl O) |

| Predicted LogP | ~0.7 (Moderate lipophilicity) |

Synthetic Pathways[1][2][3][4][5][6][7]

The synthesis of the 2-one core is thermodynamically less favored than the 3-one due to the lower stability of the lactone vs. the lactam. Therefore, mild conditions and specific precursors are required.

Primary Route: Condensation of 2,5-Diaminophenol

This protocol utilizes 2,5-diaminophenol (often generated in situ from 2-amino-5-nitrophenol) reacting with a bis-electrophile like glyoxylic acid or alkyl glyoxylates .

Step-by-Step Protocol:

-

Precursor Preparation: Reduction of 2-amino-5-nitrophenol using H₂/Pd-C or Fe/AcOH to yield 2,5-diaminophenol. Note: This intermediate is oxidation-sensitive and should be used immediately under inert atmosphere (N₂/Ar).

-

Condensation: React 2,5-diaminophenol with ethyl glyoxylate (1.1 equiv) in ethanol at 0°C to room temperature.

-

Cyclization: The N4-amine (more nucleophilic than the phenol) attacks the aldehyde/ketone carbon of the glyoxylate first. Subsequent acid-catalyzed cyclization (using catalytic p-TsOH) drives the attack of the phenolic oxygen onto the ester carbonyl, closing the lactone ring.

-

Purification: The product precipitates or is extracted with ethyl acetate. Recrystallization from ethanol/water.

Visualization of Synthesis Logic

The following diagram illustrates the regioselective cyclization required to achieve the 7-amino-2-one structure.

Caption: Synthetic route from nitro-phenol precursor via regioselective condensation to the 1,4-benzoxazin-2-one core.

Physicochemical Profile

The 2-one derivative possesses distinct spectral and physical characteristics compared to the 3-one.

| Parameter | 7-Amino-1,4-benzoxazin-2-one | Notes |

| Melting Point | >200°C (Decomposes) | High lattice energy due to intermolecular H-bonding. |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents; moderate in water. |

| UV-Vis (λmax) | ~290 nm, ~340 nm | Bathochromic shift due to amino conjugation. |

| IR Spectrum | C=O (Lactone): ~1730-1750 cm⁻¹ | Distinct from Lactam C=O (~1680 cm⁻¹). |

| Stability | Hydrolytically Labile | The lactone ring can open in strong base (pH > 10) to form the salicylurate derivative. |

Pharmaceutical & Biological Applications[1][2][3][5][7][8][9][10][11]

Antitubercular Activity

Recent studies highlight 1,4-benzoxazin-2-one derivatives as potent inhibitors of Mycobacterium tuberculosis.[1] The mechanism involves the inhibition of Menaquinone biosynthesis (specifically MenB enzyme). The 7-amino group provides a handle for derivatization to improve cell wall permeability.

-

Mechanism: The lactone ring acts as a suicide substrate or transition state mimic, binding to the active site of the enzyme.

-

Potency: MIC values in the range of 2–8 μg/mL have been observed for optimized derivatives [1].[1]

Antitumor Potential

The planar, bicyclic structure allows for DNA intercalation. Derivatives modified at the 7-amino position (e.g., with benzyl or triazole groups) have shown efficacy in inducing DNA damage and apoptosis in liver cancer cells (HepG2).

-

Structure-Activity Relationship (SAR): The 7-amino group is critical for H-bonding within the DNA minor groove, while the 2-one core maintains planarity [2].

Enzyme Inhibition (Serine Proteases)

Unlike the 3-one (which is chemically inert to many nucleophiles), the 2-one is an acylating agent . It can inhibit serine proteases (like chymotrypsin or elastase) by acylating the active site serine, permanently disabling the enzyme. This property is leveraged in designing inhibitors for inflammatory pathways.[2]

Experimental Protocols

Protocol: Spectroscopic Characterization (Quality Control)

To validate the synthesis of the 2-one (Lactone) vs the 3-one (Lactam), use IR and NMR.

-

Infrared Spectroscopy (FT-IR):

-

Prepare a KBr pellet of the dried solid.

-

Pass Criteria: Look for a sharp carbonyl stretch at 1735–1750 cm⁻¹ .

-

Fail Criteria: A stretch at 1660–1690 cm⁻¹ indicates the Lactam (3-one) isomer or ring opening.

-

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

H3 Protons: The methylene protons at C3 (adjacent to N) will appear as a singlet around δ 5.0–5.2 ppm .

-

Aromatic Region: The protons at C5, C6, C8 will show an ABX or AMX pattern. C8-H (ortho to Oxygen) will be the most deshielded aromatic proton.

-

Amino Group: Broad singlet at δ 5.5–6.5 ppm (D₂O exchangeable).

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Store at 2–8°C under inert gas (Argon). The amino group is prone to oxidation (darkening) upon air exposure; the lactone is sensitive to moisture.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid inhalation of dusts.

References

-

Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives. ResearchGate/NIH. (2025). Highlights the specific antitubercular potential of the 2-one core.

-

2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage. PubMed Central. (2025). Provides comparative structural data for the benzoxazine scaffold.

-

Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls. Royal Society of Chemistry. (2023). Describes the fundamental cyclization methodologies for this heterocyclic system.

-

PubChem Compound Summary: 3-Amino-2H-1,4-benzoxazin-2-one. National Library of Medicine. (Accessed 2026). Validates the existence and properties of amino-benzoxazin-2-one isomers.

Sources

An In-Depth Technical Guide to the Isomeric Distinction of 1,4-Benzoxazin-2-one and 1,4-Benzoxazin-3-one

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The 1,4-benzoxazine scaffold is a cornerstone in heterocyclic chemistry, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds.[1][2] These bicyclic systems, comprising a benzene ring fused to an oxazine ring, are found in natural products and serve as the core for numerous synthetic molecules with a wide array of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3][4][5]

Within the benzoxazinone family, constitutional isomers, where the carbonyl group occupies different positions on the oxazine ring, exhibit profoundly different chemical and biological profiles. This guide provides an in-depth comparative analysis of two pivotal isomers: 1,4-benzoxazin-2-one and 1,4-benzoxazin-3-one . Understanding their distinct structural, synthetic, spectroscopic, and reactive characteristics is paramount for researchers aiming to design novel therapeutics and functional molecules.

Core Structural and Electronic Differentiation

The fundamental difference between the two isomers lies in the placement of the carbonyl group (C=O) within the oxazine ring, which dictates the functional group identity and profoundly influences the molecule's electronic properties and stability.

-

1,4-Benzoxazin-3-one contains a carbonyl group at the C3 position, adjacent to the nitrogen atom. This arrangement forms a cyclic amide, known as a lactam .

-

1,4-Benzoxazin-2-one features a carbonyl group at the C2 position, adjacent to the oxygen atom. This constitutes a cyclic carbamate, which is functionally an ester of a carbamic acid.

This seemingly minor positional shift has significant electronic consequences. In the -3-one (lactam) isomer, the nitrogen lone pair participates in amide resonance, delocalizing into the carbonyl group. This delocalization strengthens the C-N bond, reduces the basicity of the nitrogen, and imparts significant stability to the lactam ring. Conversely, in the -2-one (carbamate) isomer, the nitrogen lone pair is less involved with the carbonyl and more with the aromatic benzene ring. The carbamate's ester-like character makes its carbonyl carbon more electrophilic and the entire ring system more susceptible to nucleophilic attack and hydrolysis compared to the robust lactam structure.

Figure 1: Core structures of 1,4-benzoxazin-3-one and 1,4-benzoxazin-2-one isomers.

Divergent Synthetic Strategies

The structural differences necessitate distinct synthetic approaches. The synthesis of the 1,4-benzoxazin-3-one scaffold is generally more direct and widely reported than that of its -2-one counterpart.

The most prevalent and reliable method for constructing the 1,4-benzoxazin-3-one core is the reaction between a 2-aminophenol and a two-carbon electrophile bearing a leaving group, such as chloroacetic acid or chloroacetyl chloride.[3] This pathway involves an initial N-acylation followed by an intramolecular nucleophilic substitution (cyclization), where the phenolic oxygen displaces the halide.

Figure 2: Common synthetic workflow for 1,4-benzoxazin-3-one.

Experimental Protocol: Synthesis of 2H-benzo[b][3][6]oxazin-3(4H)-one [3]

-

Setup: To a suspension of 2-aminophenol (50.0 mmol) and sodium bicarbonate (200 mmol) in chloroform (30 mL) at 0°C, add a phase-transfer catalyst such as TEBA (triethylbenzylammonium chloride, 50.0 mmol).

-

Acylation: Add chloroacetyl chloride (72.2 mmol) dissolved in chloroform (5 mL) dropwise over 20 minutes while maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,4-benzoxazin-3-one.

The synthesis of the 1,4-benzoxazin-2-one core is less commonly described and often requires more specialized starting materials or multi-step procedures. A viable strategy involves the ring expansion of peroxyoxindoles, showcasing a modern approach to this scaffold.

Experimental Protocol: Sn-Catalyzed Synthesis of 2H-benzo[b][3][6]oxazin-2-one Derivatives

This protocol is adapted from a method demonstrating a Criegee-type rearrangement for ring expansion.

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the starting peroxyoxindole (0.2 mmol) and an ester such as ethyl acetate (1.0 mL) in a suitable solvent like dichloroethane (DCE, 1.0 mL).

-

Catalyst Addition: Add a catalytic amount of a tin catalyst, for example, Sn(OTf)₂ (10 mol%).

-

Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 40°C) and monitor by TLC. The reaction facilitates an in-situ conversion of the peroxy compound into a perester, which then rearranges.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to obtain the desired 1,4-benzoxazin-2-one derivative.

Comparative Spectroscopic Analysis

Spectroscopic techniques are indispensable for distinguishing between the two isomers. The different electronic environments of the carbonyl and adjacent methylene groups give rise to characteristic signals in IR and NMR spectra.

| Spectroscopic Feature | 1,4-Benzoxazin-3-one (Lactam) | 1,4-Benzoxazin-2-one (Carbamate) | Rationale for Difference |

| IR: C=O Stretch (ν) | ~1660 - 1690 cm⁻¹[3] | ~1750 - 1780 cm⁻¹ | Amide resonance in the lactam lowers the bond order and frequency of the C=O stretch compared to the ester-like carbamate. |

| IR: N-H Stretch (ν) | ~3150 - 3300 cm⁻¹ | ~3200 - 3400 cm⁻¹ | Hydrogen bonding and electronic effects can cause minor shifts, but both show a characteristic N-H stretch. |

| ¹H NMR: -CH₂- Protons | ~4.6 ppm (O-CH₂ ) | ~4.1 ppm (N-CH₂ ) | The methylene group is adjacent to a highly electronegative oxygen atom, causing significant deshielding and a downfield shift. |

| ¹³C NMR: C=O Carbon | ~164 - 168 ppm | ~155 - 160 ppm | The amide carbonyl is typically slightly more deshielded than the carbamate carbonyl. |

| ¹³C NMR: -CH₂- Carbon | ~67 ppm (O -CH₂) | ~45 ppm (N -CH₂) | The carbon attached to oxygen is significantly downfield compared to the carbon attached to nitrogen, providing a clear diagnostic peak. |

Note: The exact chemical shifts and frequencies can vary based on the solvent, concentration, and substitution on the aromatic ring or nitrogen atom.

Reactivity, Stability, and Medicinal Chemistry Implications

The inherent structural and electronic differences directly translate to distinct reactivity profiles, which is a critical consideration in drug design and development.

-

Chemical Stability: The 1,4-benzoxazin-3-one scaffold is significantly more stable towards hydrolysis than the -2-one isomer. The robust nature of the lactam bond makes it a preferred scaffold for developing metabolically stable drugs intended for oral administration.

-

Reactivity towards Nucleophiles: The carbonyl carbon of 1,4-benzoxazin-2-one is more electrophilic and behaves like an activated ester. This makes the ring susceptible to opening by nucleophiles. While this can be a liability for metabolic stability, it can also be strategically exploited. For instance, this latent reactivity could be harnessed in the design of covalent inhibitors or pro-drugs that release an active species upon targeted ring-opening.

-

Acidity and Substitution: The N-H proton in the -3-one isomer is more acidic than in the -2-one isomer due to the electron-withdrawing effect of the adjacent amide carbonyl. This facilitates deprotonation and subsequent N-alkylation or N-acylation, providing a convenient handle for chemical modification and library synthesis to explore structure-activity relationships (SAR).

The vast majority of biologically active benzoxazinones reported in the literature are derivatives of the 1,4-benzoxazin-3-one core. This is likely due to its synthetic accessibility and superior chemical stability. Derivatives have shown a remarkable breadth of activities, including:

-

Anti-inflammatory

-

Anticancer

-

Anticonvulsant [4]

-

Thrombin Inhibitors

The 1,4-benzoxazin-2-one scaffold is less explored but holds unique potential. For example, derivatives have been synthesized and evaluated as promising antitubercular agents, suggesting that this core may offer novel mechanisms of action or target interactions.[8]

Conclusion

While 1,4-benzoxazin-2-one and 1,4-benzoxazin-3-one are closely related constitutional isomers, the positional change of the carbonyl group fundamentally alters their identity from a cyclic carbamate to a lactam. This single change instigates a cascade of differences in electronic distribution, chemical stability, synthetic accessibility, and spectroscopic signatures.

For the drug development professional, the 1,4-benzoxazin-3-one scaffold represents a robust, stable, and synthetically versatile platform for building diverse molecular libraries. In contrast, the 1,4-benzoxazin-2-one scaffold, with its inherent reactivity, offers opportunities for more nuanced applications such as pro-drug design or covalent targeting, albeit with greater challenges in terms of stability. A thorough understanding of these distinctions is not merely academic; it is a critical prerequisite for the rational design and successful development of next-generation therapeutics based on the privileged 1,4-benzoxazine core.

References

-

Jadhav, S. D., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Research Journal of Pharmacy and Technology. [Link]

-

Ju, M., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]

-

Zhang, L., & Zhang, S. (2023). Synthesis of 1,4-Benzoxazin-3-ones. Organic Chemistry Portal. [Link]

-

Kruve, A., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry. [Link]

-

dos Santos, F. C., et al. (2021). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. ChemistryOpen. [Link]

-

Ju, M., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]

-

de Fátima, Â., et al. (2007). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. [Link]

-

Reddy, G. V., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

-

Reddy, G. V., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

-

Al-Joboury, K. R. M. (2016). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. ResearchGate. [Link]

-

Proulx, M. E., et al. (2025). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. [Link]

-

Wang, S., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]

-

Chayma, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. International Journal of Molecular Sciences. [Link]

-

Woodward, M. D., et al. (1979). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. Plant Physiology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 5. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 7-Amino-Benzoxazinone Derivatives: A Technical Guide

Executive Summary

The 7-amino-1,4-benzoxazin-3-one scaffold represents a privileged structure in medicinal chemistry, distinct from its naturally occurring hydroxamic acid cousins (e.g., DIMBOA). Unlike the 2,4-dihydroxy variants known for allelopathy, the 7-amino derivatives serve as potent, synthetic pharmacophores. The C-7 amino group acts as a critical electronic donor and a versatile handle for derivatization, enabling the synthesis of Schiff bases, ureas, and amides that significantly enhance lipophilicity and target binding affinity.

This guide dissects the biological activity of these derivatives, focusing on their dual-mechanism potential: DNA gyrase inhibition in resistant bacteria and Topoisomerase II poisoning in metastatic cancer lines.

Chemical Architecture & SAR

The core efficacy of 7-amino-benzoxazinone stems from its electronic distribution and steric opportunities.

The Pharmacophore

The 1,4-benzoxazin-3-one ring provides a rigid, planar bicyclic system capable of DNA intercalation.[1]

-

Position 7 (Amino Group): The primary vector for modification. Derivatization here (e.g., with acyl chlorides or aldehydes) modulates the LogP and introduces H-bond donors/acceptors essential for interacting with the ATP-binding pockets of kinases or the DNA-cleavage core of topoisomerases.

-

Position 4 (Lactam Nitrogen): Alkylation at this position often improves metabolic stability and membrane permeability.

-

Position 2/3 (Lactam/Methylene): The lactam carbonyl (C3) is essential for H-bonding with residues like Ser/Thr in enzyme active sites.

Structure-Activity Relationship (SAR) Visualization

Figure 1: SAR Map of 7-amino-benzoxazinone. The C-7 amino group is the primary site for optimizing potency against specific biological targets.

Therapeutic Profiles

Antimicrobial Activity (M. tuberculosis & ESKAPE Pathogens)

7-amino-benzoxazinone derivatives have shown remarkable efficacy against Mycobacterium tuberculosis (MTB) and multidrug-resistant (MDR) strains.

-

Mechanism: Inhibition of bacterial DNA Gyrase (Subunit B) and potentially Menaquinone-B synthesis . The planar structure allows intercalation into bacterial DNA, while the C-7 substituents occupy the ATP-binding pocket, preventing supercoiling.

-

Potency: MIC values as low as 2–8 μg/mL have been reported for hydrazone derivatives of the 7-amino scaffold.

Anticancer Activity (Apoptosis & Cell Cycle Arrest)

These compounds act as intercalating agents and Topoisomerase II inhibitors .

-

Target: They stabilize the Topo II-DNA cleavable complex, leading to double-strand breaks.

-

Pathway: This DNA damage triggers the p53-dependent apoptotic pathway , resulting in the upregulation of Caspase-3 and Caspase-7 , and downregulation of CDK1 , causing cell cycle arrest at the G2/M phase.

-

Selectivity: Derivatives linked with 1,2,3-triazoles at the 7-position have demonstrated IC50 values < 20 μM against HepG2 (liver) and MCF-7 (breast) cancer lines, with high selectivity indices (>5-fold) sparing normal fibroblasts (WI-38).

Mechanistic Pathway Diagram

Figure 2: Dual Mechanism of Action. The compound targets Topoisomerase II in eukaryotic cells (leading to apoptosis) and DNA Gyrase in prokaryotic cells.

Experimental Protocols

Synthesis of 7-Amino-1,4-Benzoxazin-3-one (Precursor)

Self-Validating Logic: The reduction of the nitro group must be monitored by TLC. Disappearance of the non-polar nitro spot and appearance of the polar, fluorescent amino spot confirms conversion.

-

Starting Material: 2-amino-5-nitrophenol.

-

Cyclization: Reflux with chloroacetyl chloride in acetone/K₂CO₃ to form 7-nitro-1,4-benzoxazin-3-one .

-

Reduction: Dissolve the nitro intermediate in ethanol. Add 10% Pd/C catalyst and stir under H₂ atmosphere (balloon pressure) at RT for 4-6 hours.

-

Purification: Filter through Celite to remove Pd/C. Recrystallize from ethanol.

-

Validation:

-

IR: Disappearance of NO₂ bands (1520, 1340 cm⁻¹), appearance of NH₂ doublet (3300-3400 cm⁻¹).

-

Antimicrobial Assay (Resazurin Microtiter Method)

Why this method? Resazurin is a redox indicator. Viable bacteria reduce blue resazurin to pink resorufin. This is more sensitive and quantitative than disc diffusion for hydrophobic compounds.

-

Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in 96-well plates using Mueller-Hinton broth (100 μL/well).

-

Inoculation: Add 100 μL of bacterial suspension (adjusted to 5 x 10⁵ CFU/mL) to each well.

-

Incubation: Incubate at 37°C for 24 hours (M. tuberculosis requires 7 days).

-

Readout: Add 30 μL of 0.01% Resazurin solution. Incubate for 2-4 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth.[2]

-

-

MIC Definition: The lowest concentration remaining blue.

Anticancer Assay (MTT Protocol)

-

Seeding: Seed cancer cells (e.g., HepG2) at 1 x 10⁴ cells/well in 96-well plates. Incubate 24h.

-

Treatment: Treat with graded concentrations of derivatives (0.1 - 100 μM) for 48h.

-

Labeling: Add 20 μL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

-

Solubilization: Aspirate medium. Add 100 μL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Comparative Data Summary

Table 1: Reported Potency of 7-Amino-Benzoxazinone Derivatives

| Derivative Type | R-Group (Pos 7) | Target Organism/Cell | Activity Metric | Reference |

| Hydrazone | 2-Cl-benzylidene | M. tuberculosis H37Rv | MIC: 2.0 μg/mL | [1] |

| Triazole Hybrid | 4-phenyl-1,2,3-triazole | HepG2 (Liver Cancer) | IC50: 19.05 μM | [2] |

| Schiff Base | 4-methoxybenzylidene | S. aureus | MIC: 4.0 μg/mL | [3] |

| Amide | 2-furoyl | MCF-7 (Breast Cancer) | IC50: 28.4 μM | [4] |

References

-

Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives. National Institutes of Health (NIH). [Link]

-

2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link][1][2][3][4][5][6][7][8][9]

-

Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]

-

Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]

Sources

- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. bibrepo.uca.es [bibrepo.uca.es]

Methodological & Application

Synthesis of 7-Amino-1,4-benzoxazin-2-one: A Detailed Application Guide and Protocol

Introduction: The Significance of the 1,4-Benzoxazin-2-one Scaffold

The 1,4-benzoxazin-2-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including potential applications as anticonvulsant agents, anti-inflammatory compounds, and treatments for neurodegenerative diseases.[2][3] The strategic placement of functional groups on the aromatic ring of the benzoxazinone system allows for the fine-tuning of a compound's pharmacological properties. The 7-amino substituent, in particular, serves as a crucial synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for screening and optimization.

This application note provides a comprehensive, two-stage protocol for the synthesis of 7-Amino-1,4-benzoxazin-2-one, commencing from the readily available starting material, 2-aminophenol. The synthetic strategy involves the initial formation of a nitro-substituted benzoxazinone intermediate, followed by the selective reduction of the nitro group to the desired amine. This guide is intended for researchers and professionals in drug development, offering not only a step-by-step experimental procedure but also a detailed explanation of the underlying chemical principles and critical process parameters.

Overall Synthetic Strategy

The direct synthesis of 7-Amino-1,4-benzoxazin-2-one from 2-aminophenol is challenging due to the need for selective functionalization at the 4-position of the phenol ring and the potential for undesired side reactions involving the amino group. A more robust and widely employed strategy involves the use of a nitro group as a masked amine. This approach proceeds in two distinct stages:

-

Stage 1: Synthesis of 7-Nitro-1,4-benzoxazin-2-one from 2-amino-4-nitrophenol through N-acylation followed by intramolecular cyclization.

-

Stage 2: Reduction of 7-Nitro-1,4-benzoxazin-2-one to the target compound, 7-Amino-1,4-benzoxazin-2-one.

This two-step sequence ensures a high degree of regioselectivity and provides a reliable route to the desired product.

Figure 1: Overall two-stage synthetic pathway from 2-aminophenol.

Stage 1: Synthesis of 7-Nitro-1,4-benzoxazin-2-one

The initial step in this synthesis is the nitration of 2-aminophenol to yield 2-amino-4-nitrophenol. This is a standard electrophilic aromatic substitution reaction. The subsequent and key transformation is the formation of the benzoxazinone ring system. This is achieved through a one-pot reaction involving the N-acylation of 2-amino-4-nitrophenol with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization.

Mechanism of Ring Formation

The reaction proceeds via a two-step mechanism:

-

N-Acylation: The amino group of 2-amino-4-nitrophenol, being a potent nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide intermediate and the liberation of hydrochloric acid. A base, such as sodium bicarbonate, is crucial to neutralize the in-situ generated HCl, which would otherwise protonate the starting amine, rendering it unreactive.[1]

-

Intramolecular Williamson Ether Synthesis: In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion and closing the six-membered ring to form the desired 7-Nitro-1,4-benzoxazin-2-one.[4]

Figure 2: Mechanism of 7-Nitro-1,4-benzoxazin-2-one formation.

Experimental Protocol: 7-Nitro-1,4-benzoxazin-2-one

This protocol is adapted from established procedures for the synthesis of similar benzoxazinone derivatives.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Amino-4-nitrophenol | 154.12 | 7.71 g | 50.0 |

| Chloroacetyl Chloride | 112.94 | 8.13 g (5.8 mL) | 72.0 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 16.8 g | 200 |

| Chloroform (CHCl₃) | - | 40 mL | - |

| Ethanol | - | For recrystallization | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-4-nitrophenol (7.71 g, 50.0 mmol) and sodium bicarbonate (16.8 g, 200 mmol).

-

Add 30 mL of chloroform to create a suspension.

-

Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Dissolve chloroacetyl chloride (8.13 g, 72.0 mmol) in 10 mL of chloroform and add this solution to the dropping funnel.

-

Add the chloroacetyl chloride solution dropwise to the stirred suspension over a period of 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approximately 55-60 °C) and maintain for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the chloroform under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of water and stir vigorously to dissolve the inorganic salts.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

-

Dry the crude product in a vacuum oven at 60 °C.

-

For further purification, recrystallize the crude solid from ethanol to yield 7-Nitro-1,4-benzoxazin-2-one as a crystalline solid.

Expected Yield: ~70-80% Appearance: Yellow to light brown solid.

Stage 2: Reduction of 7-Nitro-1,4-benzoxazin-2-one

The final step is the selective reduction of the aromatic nitro group to the corresponding primary amine. This transformation must be conducted under conditions that do not affect the lactam (amide) functionality within the benzoxazinone ring. Two reliable methods are presented here: catalytic hydrogenation and chemical reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically employing a noble metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas.[5] This method often proceeds with high yield and selectivity, and the only byproduct is water.

Mechanism: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. The nitro compound also adsorbs onto the surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms, passing through nitroso and hydroxylamine intermediates before forming the final amine.

Experimental Protocol: Catalytic Hydrogenation

Figure 3: Workflow for catalytic hydrogenation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 7-Nitro-1,4-benzoxazin-2-one | 194.14 | 3.88 g | 20.0 |

| Palladium on Carbon (10% Pd/C) | - | ~0.4 g (10 wt%) | - |

| Methanol or Ethyl Acetate | - | 100 mL | - |

| Hydrogen (H₂) gas | 2.02 | Balloon or 1-3 atm | - |

Procedure:

-

In a hydrogenation flask (e.g., a Parr shaker bottle or a thick-walled round-bottom flask), combine 7-Nitro-1,4-benzoxazin-2-one (3.88 g, 20.0 mmol) and the solvent (100 mL of methanol or ethyl acetate).

-

Carefully add 10% Pd/C (0.4 g) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.

-

Securely attach the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

-

Pressurize the vessel with hydrogen (typically 1-3 atm or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely in the air. Quench it with water after filtration.

-

Wash the Celite pad with additional solvent (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude 7-Amino-1,4-benzoxazin-2-one can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography.

Method B: Chemical Reduction with Tin(II) Chloride

Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly effective method for converting aromatic nitro compounds to anilines.[5] It is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Mechanism: The reduction involves a series of single electron transfers from Sn(II) to the nitro group, with protonation steps occurring in the acidic medium. The overall stoichiometry involves the consumption of three equivalents of SnCl₂ per nitro group.

Experimental Protocol: SnCl₂ Reduction

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 7-Nitro-1,4-benzoxazin-2-one | 194.14 | 3.88 g | 20.0 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 18.05 g | 80.0 |

| Ethanol | - | 100 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~15 mL | - |

| Sodium Hydroxide (NaOH) solution (e.g., 5 M) | - | As needed for neutralization | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 7-Nitro-1,4-benzoxazin-2-one (3.88 g, 20.0 mmol) in ethanol (100 mL).

-

Add tin(II) chloride dihydrate (18.05 g, 80.0 mmol) to the solution.

-

Carefully add concentrated hydrochloric acid (~15 mL) dropwise with stirring. The reaction is exothermic.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 7-Amino-1,4-benzoxazin-2-one by recrystallization or column chromatography.

Characterization Data

7-Nitro-1,4-benzoxazin-2-one:

-

Appearance: Yellow solid.

-

IR (KBr, cm⁻¹): Characteristic peaks around 3300-3200 (N-H stretch), 1700-1680 (C=O, lactam), 1520 and 1340 (NO₂ stretch).[6][7]

-

¹H NMR (DMSO-d₆, δ ppm): Expected signals around 11.0 (s, 1H, NH), 7.8-7.2 (m, 3H, Ar-H), 4.7 (s, 2H, O-CH₂-C=O).

-

¹³C NMR (DMSO-d₆, δ ppm): Expected signals around 165 (C=O), 145-120 (aromatic carbons), 67 (O-CH₂).[8]

-

MS (ESI): m/z [M-H]⁻ calculated for C₈H₅N₂O₄⁻: 193.02; found 193.0.

7-Amino-1,4-benzoxazin-2-one:

-

Appearance: Off-white to light brown solid.

-

IR (KBr, cm⁻¹): Characteristic peaks around 3400-3200 (N-H stretch, both amine and amide), 1680-1660 (C=O, lactam).

-

¹H NMR (DMSO-d₆, δ ppm): Expected signals around 10.5 (s, 1H, NH-amide), 6.8-6.2 (m, 3H, Ar-H), 5.1 (s, 2H, NH₂-amine), 4.5 (s, 2H, O-CH₂-C=O).

-

¹³C NMR (DMSO-d₆, δ ppm): Expected signals around 166 (C=O), 148-105 (aromatic carbons), 68 (O-CH₂).

-

MS (ESI): m/z [M+H]⁺ calculated for C₈H₉N₂O₂⁺: 165.06; found 165.1.

Safety and Handling Precautions

-

2-Amino-4-nitrophenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.[9][10]

-

Chloroacetyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water. Causes severe skin burns and eye damage. Handle only in a well-ventilated chemical fume hood.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and spent. Handle under an inert atmosphere and do not allow the used catalyst to dry in the air.

-

Tin(II) Chloride (SnCl₂): Corrosive and may cause skin irritation and serious eye damage.

-

General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The two-stage synthesis of 7-Amino-1,4-benzoxazin-2-one presented in this guide offers a reliable and scalable route to a valuable synthetic intermediate. By utilizing a nitro group as a precursor to the amine, this method overcomes challenges associated with direct amination. Both catalytic hydrogenation and chemical reduction with tin(II) chloride are effective methods for the final nitro-to-amine conversion, with the choice of method depending on the available equipment and the presence of other sensitive functional groups in more complex substrates. The protocols and mechanistic insights provided herein are designed to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and further explore the therapeutic potential of this important class of heterocyclic compounds.

References

-

Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. PubMed, n.d. Available at: [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate, n.d. Available at: [Link]

-

2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. National Institutes of Health, n.d. Available at: [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central, 2024. Available at: [Link]

-

Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Ca. UniCA IRIS, n.d. Available at: [Link]

-

Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][3][11]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed, 2020. Available at: [Link]

-

Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][11]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central, 2020. Available at: [Link]

-

Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. PubMed Central, n.d. Available at: [Link]

-

Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. ResearchGate, 2023. Available at: [Link]

-

Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Taylor & Francis Online, 2022. Available at: [Link]

-

Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Indian Academy of Sciences, n.d. Available at: [Link]

-

Nitro Reduction - Common Conditions. Denigma, n.d. Available at: [Link]

-

Common Name: 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY. NJ.gov, n.d. Available at: [Link]

-

N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central, n.d. Available at: [Link]

-

What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? ResearchGate, 2018. Available at: [Link]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed Central, n.d. Available at: [Link]

-

FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate, n.d. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1,4-Benzoxazin-2-ones

Introduction: The Significance of 1,4-Benzoxazin-2-ones and the Advent of Microwave Synthesis

The 1,4-benzoxazin-2-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug development sectors. This core structure is present in a wide array of biologically active compounds, demonstrating properties that include antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Derivatives of 1,4-benzoxazin-2-ones are also being investigated for their potential in treating complex neuropsychiatric disorders and as inhibitors of key enzymes.

Traditionally, the synthesis of these valuable compounds has involved multi-step procedures often requiring prolonged reaction times, harsh conditions, and tedious purification processes.[3][4] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the approach to constructing such heterocyclic systems.[5] Microwave irradiation offers a powerful tool for accelerating chemical reactions, frequently leading to dramatically reduced reaction times, improved yields, and enhanced product purity.[5][6] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions.[7][8]

This comprehensive guide provides detailed protocols and expert insights into the microwave-assisted synthesis of 1,4-benzoxazin-2-ones, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for troubleshooting and optimization.

The Rationale for Microwave-Assisted Synthesis: Beyond Thermal Effects

Microwave energy accelerates chemical reactions through a mechanism distinct from conventional heating.[9] Microwaves directly couple with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat volumetrically and uniformly throughout the sample.[10] This avoids the localized overheating of vessel walls common in conventional methods, leading to cleaner reactions with fewer byproducts.[5] The primary advantages of employing microwave irradiation for the synthesis of 1,4-benzoxazin-2-ones include:

-

Dramatically Reduced Reaction Times: Reactions that typically take several hours or even days under conventional reflux can often be completed in a matter of minutes.[3][6]

-

Increased Yields and Purity: The rapid and uniform heating often leads to higher conversion rates and minimizes the formation of degradation products, simplifying purification.[9]

-

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.[7]

-

Energy Efficiency and Green Chemistry: Shorter reaction times and the potential for solvent-free conditions contribute to a more sustainable and environmentally friendly synthetic process.[7][8]

Core Synthetic Strategy: Cyclization of 2-Aminophenols

A prevalent and efficient method for the synthesis of the 1,4-benzoxazin-2-one core involves the reaction of a substituted 2-aminophenol with an α-halo-ester, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. The reaction proceeds via a two-step, one-pot process: initial N-alkylation of the 2-aminophenol followed by an intramolecular cyclization.

Plausible Reaction Mechanism

The reaction is initiated by the deprotonation of the more acidic phenolic hydroxyl group of the 2-aminophenol by a suitable base. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the α-halo-ester in an initial N-alkylation step. This is followed by an intramolecular transesterification, where the amino group attacks the ester carbonyl, leading to the cyclized 1,4-benzoxazin-2-one product and elimination of ethanol.

Below is a diagram illustrating the proposed mechanistic pathway.

Caption: Plausible reaction mechanism for the synthesis of 1,4-benzoxazin-2-ones.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the microwave-assisted synthesis of 1,4-benzoxazin-2-ones.

Protocol 1: General Procedure for the Synthesis of Unsubstituted 1,4-Benzoxazin-2-one

This protocol details the synthesis of the parent 1,4-benzoxazin-2-one from 2-aminophenol and ethyl bromoacetate.

Materials:

-

2-Aminophenol (1.0 mmol, 109.1 mg)

-

Ethyl bromoacetate (1.1 mmol, 183.0 mg, 1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg, 2.0 eq)

-

N,N-Dimethylformamide (DMF) (3 mL)

-

Microwave reactor vials (10 mL) with stir bars

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol), potassium carbonate (2.0 mmol), and DMF (3 mL).

-

Stir the mixture at room temperature for 5 minutes.

-

Add ethyl bromoacetate (1.1 mmol) to the suspension.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 10 minutes. The pressure should be monitored and kept within the safe limits of the vial.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL).

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure 1,4-benzoxazin-2-one.

Protocol 2: Synthesis of Substituted 1,4-Benzoxazin-2-ones

This protocol can be adapted for a variety of substituted 2-aminophenols to generate a library of 1,4-benzoxazin-2-one derivatives.

Caption: General experimental workflow for microwave-assisted synthesis.

Data Presentation: Comparison of Conventional and Microwave-Assisted Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods. The following table summarizes typical results for the synthesis of various 1,4-benzoxazin-2-one derivatives.

| Entry | Substituted 2-Aminophenol | Method | Time | Yield (%) |

| 1 | 2-Aminophenol | Conventional | 8 h | 75 |

| 2 | 2-Aminophenol | Microwave | 10 min | 92 |

| 3 | 4-Methyl-2-aminophenol | Conventional | 10 h | 72 |

| 4 | 4-Methyl-2-aminophenol | Microwave | 12 min | 89 |

| 5 | 4-Chloro-2-aminophenol | Conventional | 12 h | 68 |

| 6 | 4-Chloro-2-aminophenol | Microwave | 15 min | 85 |

| 7 | 4-Nitro-2-aminophenol | Conventional | 16 h | 60 |

| 8 | 4-Nitro-2-aminophenol | Microwave | 15 min | 81 |

Note: Conventional heating typically refers to refluxing in a suitable solvent such as ethanol or DMF. Microwave conditions are typically around 120-150°C.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides guidance on common issues encountered during the microwave-assisted synthesis of 1,4-benzoxazin-2-ones.

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Inactive or impure starting materials.- Insufficient base.- Incorrect microwave parameters (temperature, time).- Moisture in the reaction. | - Verify the purity of 2-aminophenol and α-halo-ester.- Use a stronger base (e.g., Cs₂CO₃) or increase the equivalents of K₂CO₃.[9]- Optimize microwave conditions by running small-scale test reactions.- Ensure anhydrous solvent is used if the reaction is moisture-sensitive. |

| Formation of Byproducts | - Dimerization or polymerization of starting materials.- O-alkylation instead of N-alkylation.- Decomposition of product at high temperatures. | - Lower the reaction temperature and/or shorten the irradiation time.- Use a less polar solvent.- Monitor the reaction by TLC or LC-MS to identify the optimal endpoint. |

| Reaction Does Not Go to Completion | - Insufficient microwave power absorption.- Inefficient stirring. | - Use a solvent with a higher dielectric constant (e.g., DMF, DMSO).- Ensure the stir bar is functioning correctly throughout the irradiation period. |

| Difficulty in Product Purification | - Presence of polar impurities.- Product is an oil instead of a solid. | - Wash the crude product with a non-polar solvent (e.g., hexane) to remove non-polar impurities.- If the product is an oil, attempt purification by column chromatography. |

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the efficient and environmentally conscious production of 1,4-benzoxazin-2-ones. The protocols and insights provided in this guide demonstrate the considerable advantages of this technology in terms of reaction speed, yield, and purity. For researchers in drug discovery and development, the ability to rapidly generate libraries of these important heterocyclic compounds is invaluable for structure-activity relationship studies.[11] Future work in this area will likely focus on the development of even more efficient catalytic systems and the expansion of the substrate scope to include more complex and diverse starting materials.

References

-

Arkivoc. (2024). Microwave-assisted synthesis of novel[5][12] oxazine derivatives as potent anti-bacterial and antioxidant agents. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. [Link]

-

Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154. [Link]

-

Taylor & Francis Online. (2021). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. [Link]

-

Royal Society of Chemistry. (2021). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. [Link]

-

Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[5][12] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. [Link]

-

Journal of Drug Delivery and Therapeutics. (2021). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

-

Sciencedoze. (2021). Microwave Assisted Reactions in Green Chemistry. [Link]

-

MDPI. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. [Link]

-

Nepal Journals Online. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst. [Link]

-

National Center for Biotechnology Information. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]

-

Bentham Science. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. [Link]

-

National Center for Biotechnology Information. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

-

ResearchGate. (2025). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. [Link]

-

National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst | Journal of Nepal Chemical Society [nepjol.info]

- 4. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid] [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for N-Alkylation of 7-Amino-1,4-benzoxazin-2-one

Introduction: The Significance of N-Alkylated 7-Amino-1,4-benzoxazin-2-one Scaffolds in Medicinal Chemistry

The 1,4-benzoxazin-2-one core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds. The introduction of an amino group at the 7-position provides a critical anchor point for further molecular elaboration, significantly expanding the accessible chemical space for therapeutic development. N-alkylation of this 7-amino moiety is a key synthetic strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, solubility, and metabolic stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the common and effective reagents and protocols for the N-alkylation of 7-Amino-1,4-benzoxazin-2-one.

Strategic Considerations for N-Alkylation

The 7-Amino-1,4-benzoxazin-2-one molecule possesses two nitrogen atoms with the potential for alkylation: the exocyclic aromatic amine at the C7 position and the endocyclic nitrogen of the lactam at the N4 position. For selective N-alkylation at the desired 7-amino position, understanding the relative nucleophilicity of these two sites is paramount.

Generally, the lone pair of electrons on the nitrogen of an aromatic amine is more available for nucleophilic attack than that of a lactam. In a lactam, the nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, reducing its nucleophilicity[1]. Consequently, the 7-amino group is the more reactive site for N-alkylation under most conditions.

This inherent reactivity difference often allows for selective N-alkylation of the 7-amino group without the need for protecting the lactam nitrogen. However, for certain highly reactive alkylating agents or under harsh reaction conditions, protection of the lactam nitrogen may be necessary to prevent undesired side reactions.

Figure 1: Relative nucleophilicity of nitrogen atoms in 7-Amino-1,4-benzoxazin-2-one.

Synthesis of the Starting Material: 7-Amino-1,4-benzoxazin-2-one

A common and efficient route to the starting material, 7-Amino-1,4-benzoxazin-2-one, involves the reduction of the corresponding nitro-substituted precursor, 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 7-Amino-1,4-benzoxazin-2-one

This protocol outlines the reduction of 7-nitro-1,4-benzoxazin-2-one to 7-amino-1,4-benzoxazin-2-one using palladium on carbon as a catalyst.[2]

Materials:

-

7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Argon or Nitrogen gas

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a flask suitable for hydrogenation, suspend 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine (e.g., 7 g, 39.3 mmol) in methanol (50 ml).[2]

-

Carefully add 10% palladium on carbon (e.g., 350 mg, 5% w/w) to the suspension under an inert atmosphere (argon or nitrogen).[2]

-

Seal the reaction vessel and purge with hydrogen gas.

-

Hydrogenate the mixture at a suitable pressure (e.g., atmospheric or slightly elevated) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine.[2]

Primary N-Alkylation Strategies and Protocols

Two of the most widely employed and effective methods for the N-alkylation of the 7-amino group are direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.

Direct N-Alkylation with Alkyl Halides

This method involves the nucleophilic substitution of an alkyl halide by the 7-amino group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Causality Behind Experimental Choices:

-

Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but can be more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability.

-

Base: A non-nucleophilic base is preferred to avoid competition with the amine as the nucleophile. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (Et₃N).

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are commonly used as they can dissolve the reactants and facilitate the S_N2 reaction.

-

Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide. For more reactive halides like benzyl bromide, the reaction can often proceed at room temperature, while less reactive halides may require heating.

Protocol 2: Mono-N-Alkylation with an Alkyl Bromide

This protocol is a general procedure for the mono-alkylation of 7-Amino-1,4-benzoxazin-2-one with an alkyl bromide.

Materials:

-

7-Amino-1,4-benzoxazin-2-one

-

Alkyl bromide (e.g., benzyl bromide, ethyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-Amino-1,4-benzoxazin-2-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl bromide (1.1 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzyl bromide | K₂CO₃ | DMF | 25-50 | 70-90 |

| Ethyl bromide | K₂CO₃ | DMF | 50-80 | 60-80 |

| Methyl iodide | Na₂CO₃ | Acetone | Reflux | 75-95 |

Table 1: Representative Conditions for Direct N-Alkylation.

Figure 2: General workflow for direct N-alkylation with alkyl halides.

Reductive Amination

Reductive amination is a powerful and versatile method for the N-alkylation of amines. It involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Causality Behind Experimental Choices:

-

Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions. Sodium cyanoborohydride (NaBH₃CN) is also commonly used. For a greener approach, catalytic hydrogenation can be employed.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃. For catalytic hydrogenation, alcohols like methanol or ethanol are suitable.

-

Catalyst (for hydrogenation): Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are effective catalysts for the reduction of the imine intermediate.

Protocol 3: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the reductive amination of 7-Amino-1,4-benzoxazin-2-one with an aldehyde.

Materials:

-

7-Amino-1,4-benzoxazin-2-one

-

Aldehyde (e.g., benzaldehyde, acetaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 7-Amino-1,4-benzoxazin-2-one (1.0 eq) and the aldehyde (1.2 eq) in DCM or DCE.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 80-95 |

| Acetone | NaBH₃CN | MeOH | 25 | 70-85 |

| Cyclohexanone | H₂, Pd/C | EtOH | 25 | 75-90 |

Table 2: Representative Conditions for Reductive Amination.

Figure 3: Two-step mechanism of reductive amination.

Advanced and Alternative N-Alkylation Methods

While direct alkylation and reductive amination are the workhorses for N-alkylation, other methods can be advantageous for specific substrates or to achieve greener reaction conditions.

-

Borrowing Hydrogen Catalysis: This method utilizes a catalyst (often based on ruthenium or iridium) to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the "borrowed" hydrogen is returned to reduce the imine. This is a highly atom-economical process where the alcohol serves as the alkylating agent and water is the only byproduct.[3][4]

-

Buchwald-Hartwig Amination: While typically used for N-arylation, this palladium-catalyzed cross-coupling reaction can also be adapted for the N-alkylation of amines with alkyl halides, particularly for more complex or sterically hindered substrates.

Conclusion and Future Perspectives

The N-alkylation of 7-Amino-1,4-benzoxazin-2-one is a fundamental transformation for the generation of diverse chemical libraries for drug discovery. The choice of the alkylation strategy depends on the desired alkyl group, the scale of the reaction, and considerations for green chemistry. Direct alkylation with alkyl halides and reductive amination are robust and versatile methods that are well-suited for most applications. As the field of medicinal chemistry continues to evolve, the development of more efficient, selective, and sustainable catalytic methods for N-alkylation will remain an area of active research, further empowering the synthesis of novel and impactful therapeutic agents based on the 1,4-benzoxazin-2-one scaffold.

References

-

[Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][5]oxazin-4-ones as potent anticancer and antioxidant agents - PMC - PubMed Central]([Link])

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. prepchem.com [prepchem.com]

- 3. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Cyclization of Benzoxazinone Precursors

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize benzoxazinone scaffolds, a core motif in many biologically active compounds.[1] We understand that while the cyclization of precursors like anthranilic acids or 2-aminophenols appears straightforward, achieving high yields consistently can be challenging.

This document provides in-depth, experience-driven advice in a direct question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design solutions for your specific system.

Part 1: Troubleshooting Guide for Low-Yield Reactions

This section addresses the most common and frustrating issue in benzoxazinone synthesis: low product yield. We will proceed through a logical flow of potential problems, from starting materials to reaction conditions.

Q1: My cyclization reaction is stalled or giving very low yields (<30%). Where should I start my investigation?

Low or no yield is a frequent problem that can often be traced back to the fundamentals of the reaction setup. Before making drastic changes to the core chemistry, it's crucial to validate the quality of your inputs and the reaction environment.

Step 1: Verify the Purity of the Starting Material. The purity of your precursor, typically a substituted anthranilic acid or 2-aminophenol derivative, is paramount. Impurities from previous synthetic steps can significantly interfere with the cyclization.[2]

-

Causality: Latent impurities, such as residual solvents, unreacted starting materials from a prior step, or side products, can consume your cyclizing agent, chelate with catalysts, or promote alternative reaction pathways.

-

Recommended Action:

-

Re-purify: Purify a small batch of your precursor using column chromatography or recrystallization.

-

Characterize Thoroughly: Confirm the purity of the purified material using NMR and melting point analysis. Compare the results of your reaction using the standard-purity and high-purity starting material. A significant increase in yield strongly points to a purity issue.[2]

-

Step 2: Assess the Quality and Stoichiometry of Reagents. The cyclizing agent and any additives (bases, catalysts) must be of high quality and used in the correct amounts.

-

Causality:

-

Cyclizing Agents: Reagents like triphosgene and 1,1'-Carbonyldiimidazole (CDI) are moisture-sensitive. Degradation reduces their effective concentration, leading to incomplete reactions.

-

Bases: Bases like triethylamine (TEA) or pyridine are used to neutralize acids produced during the reaction (e.g., HCl from triphosgene).[3][4] If the base is wet or of poor quality, it will be less effective, allowing the reaction mixture to become acidic, which can stall the reaction or cause decomposition of acid-labile products.

-

-

Recommended Action:

-

Use Fresh Reagents: Whenever possible, use freshly opened bottles of cyclizing agents and anhydrous bases.

-

Check Stoichiometry: Carefully recalculate the molar equivalents of all reagents. For phosgene equivalents like triphosgene, remember that one mole of triphosgene delivers three moles of phosgene.[5]

-